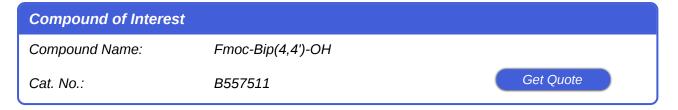


A Technical Guide to Fmoc-Bip(4,4')-OH: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Fmoc-Bip(4,4')-OH, also known as N-α-Fmoc-4,4'-biphenyl-L-alanine, is a non-natural amino acid derivative crucial for advanced peptide synthesis. Its unique biphenyl side chain offers distinct structural properties, making it a valuable building block in the development of therapeutic peptides and other specialized biomolecules. This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its use, and its primary applications in research and drug discovery.

Core Properties of Fmoc-Bip(4,4')-OH

Fmoc-Bip(4,4')-OH is a white to off-white crystalline powder. The defining features of this compound are the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the biphenylalanine side chain. The Fmoc group provides a base-labile handle for controlled, stepwise peptide elongation, while the biphenyl moiety introduces conformational rigidity and potential for π - π stacking interactions within the final peptide structure.

Quantitative data for **Fmoc-Bip(4,4')-OH** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Physical Properties



| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Synonyms | Fmoc-L-Bip(4,4')-OH, Fmoc-L-Ala(4,4'-biphenyl)- OH | [1] |
| CAS Number | 199110-64-0 | [1][2][3][4] |
| Molecular Formula | C30H25NO4 | [1][2][3] |
| Molecular Weight | 463.52 g/mol | [1][2][3] |
| Appearance | White to off-white or pale yellow powder | [1][2][3] |
| Melting Point | 182 - 187 °C | [1] |
| Optical Rotation | $[\alpha]D^{20} = -12 \pm 2^{\circ} \text{ (c=1 in DMF)}$ | [1] |

| Purity (HPLC) | ≥ 98% |[1] |

Table 2: Solubility and Storage Conditions

| Property | Value | Reference(s) |
|------------------|---|-----------------|
| Solubility | DMSO: 100 mg/mL (215.74 mM) (ultrasonication may be needed) | [2][5] |
| | Water: Predicted to be poorly soluble (LogS: -7.65) | [6] |
| Storage (Powder) | -20°C for up to 3 years; 2-8°C for shorter periods. Keep in a dry, dark place under inert atmosphere. | [1][2][3][4][5] |

| Storage (In Solvent)| -80°C for up to 6 months; -20°C for up to 1 month. [2][5] |

Chemical Structure and Synthesis Role



The structure of **Fmoc-Bip(4,4')-OH** is central to its function in peptide synthesis. The molecule consists of three key parts: the L-alanine backbone, the bulky biphenyl side chain, and the N- α -Fmoc protecting group.

Figure 1: Schematic Diagram of **Fmoc-Bip(4,4')-OH** Structure.

The Fmoc group is a base-labile protecting group essential for Solid-Phase Peptide Synthesis (SPPS).[7][8] Its primary function is to temporarily block the α -amino group of the amino acid, preventing self-polymerization and allowing for the controlled, stepwise addition of amino acids to a growing peptide chain.[9][10] The key advantage of the Fmoc strategy is its orthogonality; the Fmoc group can be removed with a mild base (typically piperidine) without affecting the acid-labile protecting groups commonly used for reactive amino acid side chains.[8][11]

Applications in Research and Drug Development

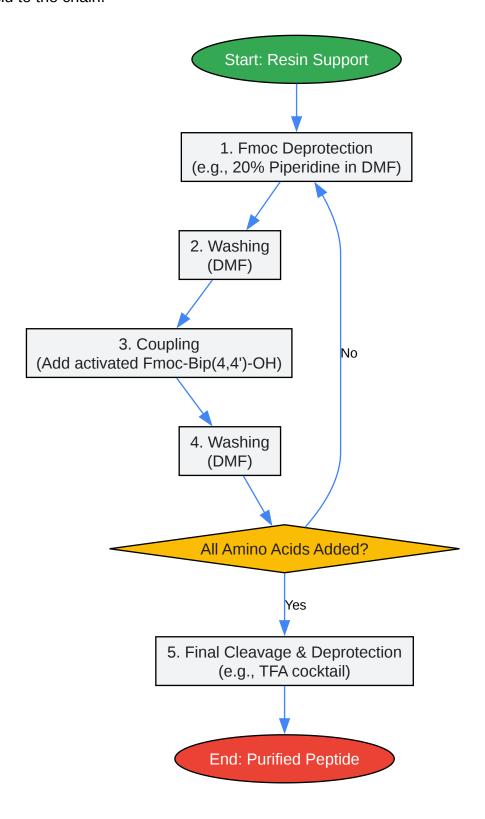
Fmoc-Bip(4,4')-OH is primarily used as a building block in Fmoc-based SPPS.[1] The incorporation of the unnatural biphenylalanine residue can confer several desirable properties to a peptide:

- Enhanced Stability: The biphenyl side chain can enhance the stability of peptides against enzymatic degradation, which is a critical factor for increasing the in vivo half-life of peptide therapeutics.[12][13]
- Structural Constraint: The bulky and rigid nature of the biphenyl group can introduce conformational constraints, locking the peptide into a specific bioactive conformation. This can lead to increased receptor binding affinity and selectivity.
- Modulation of Pharmacokinetics: The lipophilic character of the biphenyl group can influence
 the solubility and pharmacokinetic profile of the resulting peptide.[1]
- Drug Discovery: It is a valuable tool for researchers developing therapeutic peptides for various diseases, including cancer and metabolic disorders.[1][14] The ability to create novel peptide structures allows for the exploration of new structure-activity relationships.

Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)



The following is a generalized protocol for the incorporation of **Fmoc-Bip(4,4')-OH** into a peptide sequence using manual Fmoc-SPPS. This process is cyclical, with each cycle adding one amino acid to the chain.



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Figure 2: General Workflow for Fmoc Solid-Phase Peptide Synthesis.

Materials:

- Solid-phase synthesis resin (e.g., Rink Amide, Wang)[15]
- Fmoc-Bip(4,4')-OH
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[15][16]
- Deprotection solution: 20% (v/v) piperidine in DMF[7][15][17]
- · Coupling/Activation Reagents:
 - Option A: HBTU/HOBt with DIEA in DMF[17]
 - Option B: DIC/OxymaPure in DMF[18]
 - Option C: HATU/HOAt with colliding or NMM in DMF[15]
- Washing solvents: DMF, DCM, Isopropanol (IPA)[19]
- Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane
 (TIS)

Procedure:

- Resin Preparation:
 - Place the desired amount of resin in a reaction vessel.
 - Swell the resin by washing it with DMF (3x) and DCM (3x), allowing it to soak in each solvent for several minutes.[15]
- Fmoc Group Deprotection:
 - If starting with an Fmoc-protected resin, or in subsequent cycles, remove the Fmoc group from the N-terminus of the resin-bound peptide.



- Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat once.[17][19]
- Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine and the dibenzofulvene byproduct.[15] A colorimetric test like the Kaiser test can be performed to confirm the presence of a free primary amine.

Amino Acid Coupling:

- In a separate vial, dissolve Fmoc-Bip(4,4')-OH (typically 3-5 equivalents relative to resin loading) and the chosen activation reagents (e.g., HBTU/HOBt or DIC/OxymaPure) in DMF.[17][18]
- Add the activating base (e.g., DIEA or collidine) if required by the coupling chemistry. Allow the mixture to pre-activate for a few minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. Microwave-assisted synthesis can significantly reduce coupling times.[17]
- After coupling, drain the reaction vessel. A Kaiser test should now be negative, indicating the consumption of free amines.

Washing:

 Wash the resin-bound peptide thoroughly with DMF (3-5x) to remove excess reagents and byproducts.

· Cycle Repetition:

- Repeat steps 2-4 for each subsequent amino acid in the target peptide sequence.
- Final Cleavage and Purification:
 - After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash
 the peptide-resin with DCM and dry it.



- Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
- Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

This comprehensive guide provides the foundational knowledge required for the effective use of **Fmoc-Bip(4,4')-OH** in modern peptide research and development. Its unique properties make it an invaluable tool for designing next-generation peptide-based therapeutics and materials.

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